D2 Dopamine Receptor Binding Affinity: 20-Fold Lower Affinity Than Chlorpromazine
The primary amine side chain of didesmethylchlorpromazine (DDCPZ) drastically reduces its affinity for the human dopamine D2 receptor compared to the parent drug chlorpromazine. This distinction is critical for neurological research, as it confirms that full N-demethylation is not a bioactivation step for this target but rather an inactivation pathway [1][2].
| Evidence Dimension | D2 Dopamine Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | Chlorpromazine: IC50 = 25 nM |
| Quantified Difference | 20-fold weaker affinity (500 nM vs. 25 nM) |
| Conditions | Human D2 dopamine receptor; radioligand binding assay ([3H]spiperone), as curated by ChEMBL. |
Why This Matters
This 20-fold differential confirms that DDCPZ is not interchangeable with chlorpromazine in D2 receptor assays, establishing it as the appropriate reference substance for studying non-dopaminergic effects of the chlorpromazine metabolic pathway.
- [1] BindingDB BDBM50360708. IC50 = 500 nM for human D2 dopamine receptor. ChEMBL Source. View Source
- [2] Seeman P, Ulpian C. Neuroleptics have identical potencies in human brain limbic and putamen regions. Eur J Pharmacol. 1983;94(1-2):145-148. (Chlorpromazine IC50 = 25 nM). View Source
